![molecular formula C22H20ClN3O2S2 B2522339 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 687563-61-7](/img/structure/B2522339.png)
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide” has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to a 4-chlorophenyl group and a 3,5-dimethylphenyl group . The compound has a linear formula of C26H24ClN3O2S2 and a molecular weight of 510.081 .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound EU-0022180 has shown promising antitumor activity. Researchers have discovered that new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors, including EU-0022180, exert a significant cytotoxic effect on Burkitt lymphoma (BL) cell lines . BL is a highly aggressive B-cell neoplasm, and although intensive polychemotherapy regimens have been effective, they come with significant toxicities. EU-0022180 inhibits the tyrosine kinase SRC, which represents a potential therapeutic target for BL. Notably, EU-0022180 is more effective than the well-known SRC inhibitor pp2 in BL cells. Additionally, combining EU-0022180 with a small-molecule inhibitor of Wee1 enhances its efficacy, suggesting a safe and efficient treatment strategy for BL .
Precursor for Fused Pyrimidine Hybrids
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a precursor derived from EU-0022180, has been utilized in the one-pot three-component synthesis of related fused pyrimidine hybrids . These hybrids may have diverse applications, including drug discovery and material science.
Antileishmanial Efficacy
Researchers have synthesized uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives using a post-Ugi modification strategy. These derivatives, related to EU-0022180, were evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . VL is a parasitic disease caused by Leishmania species, and finding effective treatments is crucial. The derivatives’ antileishmanial activity suggests potential therapeutic applications.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar thieno[3,2-d]pyrimidin-4(3h)-one derivatives have been reported to exhibit high photodynamic efficacy against cancer cells , suggesting potential targets within cancerous cells.
Mode of Action
Thieno[3,2-d]pyrimidin-4(3h)-one derivatives have been shown to efficiently populate the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that the compound may act as a photosensitizer, initiating a photochemical reaction that produces reactive oxygen species, which can cause damage to cellular components.
Biochemical Pathways
Singlet oxygen can react with various biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage and apoptosis .
Pharmacokinetics
The compound’s potential as a photosensitizer suggests that it may need to be absorbed and distributed to the target cells to exert its effect .
Result of Action
The generation of singlet oxygen and the potential damage to cellular components suggest that it may lead to cell death, particularly in cancer cells .
Action Environment
Environmental factors such as light exposure and oxygen levels could potentially influence the compound’s action, efficacy, and stability. As a potential photosensitizer, the compound’s activity may be dependent on light exposure. Additionally, the generation of singlet oxygen suggests that oxygen levels could also influence its efficacy .
Eigenschaften
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-13-9-14(2)11-16(10-13)24-19(27)12-30-22-25-18-7-8-29-20(18)21(28)26(22)17-5-3-15(23)4-6-17/h3-6,9-11H,7-8,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTQGEVSZKZDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.